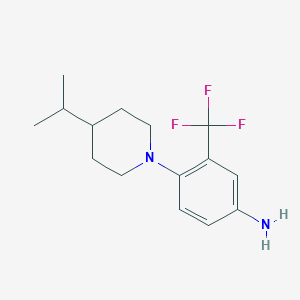
4-(4-Isopropylpiperidin-1-yl)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Isopropylpiperidin-1-yl)-3-(trifluoromethyl)aniline is a chemical compound that features a piperidine ring substituted with an isopropyl group and an aniline moiety substituted with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylpiperidin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.
Attachment of the Aniline Moiety: The aniline moiety can be attached through nucleophilic substitution reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Isopropylpiperidin-1-yl)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives.
Applications De Recherche Scientifique
4-(4-Isopropylpiperidin-1-yl)-3-(trifluoromethyl)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound may be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe or ligand in studies involving biological targets such as receptors or enzymes.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-(4-Isopropylpiperidin-1-yl)-3-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperidine ring can contribute to its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline: Similar structure but with a methyl group instead of an isopropyl group.
4-(4-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline: Similar structure but with an ethyl group instead of an isopropyl group.
4-(4-Propylpiperidin-1-yl)-3-(trifluoromethyl)aniline: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 4-(4-Isopropylpiperidin-1-yl)-3-(trifluoromethyl)aniline lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and lipophilicity, while the isopropyl group can affect its binding interactions and selectivity.
Propriétés
Formule moléculaire |
C15H21F3N2 |
|---|---|
Poids moléculaire |
286.34 g/mol |
Nom IUPAC |
4-(4-propan-2-ylpiperidin-1-yl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H21F3N2/c1-10(2)11-5-7-20(8-6-11)14-4-3-12(19)9-13(14)15(16,17)18/h3-4,9-11H,5-8,19H2,1-2H3 |
Clé InChI |
DFGMGNFHNGOIIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methylspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13910592.png)
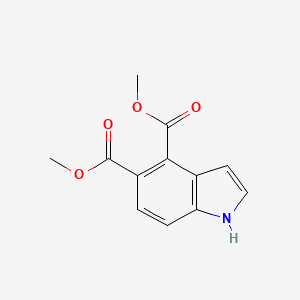
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl-methylamino]propanoate](/img/structure/B13910615.png)
![2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole](/img/structure/B13910619.png)
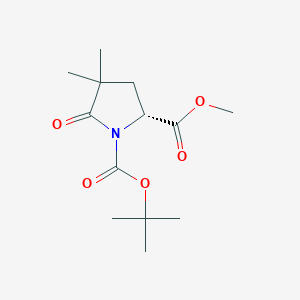
![(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate](/img/structure/B13910625.png)
![(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B13910629.png)

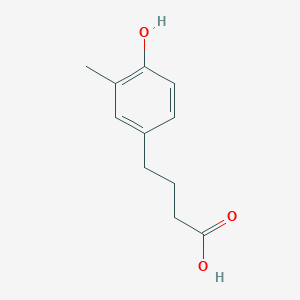

![(3R)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910655.png)
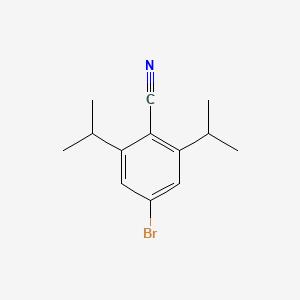
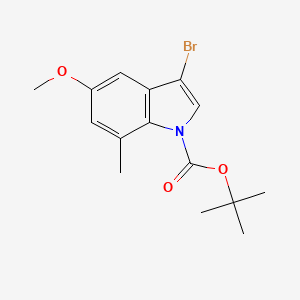
![(6R)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B13910679.png)
